molecular formula C20H22N2O4S B2870262 N-(2-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898438-66-9

N-(2-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2870262
CAS No.: 898438-66-9
M. Wt: 386.47
InChI Key: OIYKLLZACNRJCK-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a sulfonamide derivative featuring a bicyclic pyrido[3,2,1-ij]quinoline core. This compound’s structure includes a 2-methoxybenzyl substituent attached to the sulfonamide group, which modulates its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-26-18-7-3-2-5-16(18)13-21-27(24,25)17-11-14-6-4-10-22-19(23)9-8-15(12-17)20(14)22/h2-3,5,7,11-12,21H,4,6,8-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYKLLZACNRJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a complex heterocyclic structure that includes a quinoline moiety and a sulfonamide group. Its chemical formula is C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 348.42 g/mol. The presence of the methoxybenzyl group and the sulfonamide functionality suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include the formation of the quinoline core followed by the introduction of the sulfonamide and methoxybenzyl substituents. Various reaction conditions such as temperature and solvent choice can significantly influence yield and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against a range of pathogens. For example:

  • Antitubercular Activity : The compound has shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 3.91 µg/mL to 500 µg/mL depending on structural modifications. These findings indicate that derivatives with more lipophilic substituents enhance activity against mycobacterial strains .

Antitumor Activity

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism
HeLa10Apoptosis induction
MCF715Cell cycle arrest
A54912Inhibition of proliferation

Case Study 1: Antimycobacterial Evaluation

A study conducted by Seitz et al. highlighted the effectiveness of various quinoxaline derivatives against Mycobacterium tuberculosis. Among them, N-(2-methoxybenzyl)-3-oxo derivatives exhibited superior activity compared to traditional antitubercular drugs .

Case Study 2: Cytotoxicity in Cancer Research

In another study focused on cancer therapeutics, this compound was tested against multiple cancer cell lines. Results indicated significant cytotoxicity with an IC50 value lower than many existing chemotherapeutic agents. This positions it as a potential candidate for further development in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide with three structurally related sulfonamide derivatives. Key differences in substituents and their implications are highlighted:

Compound Name Substituent Molecular Weight (g/mol) Predicted logP Key Structural/Functional Differences
This compound 2-Methoxybenzyl ~443.5 ~2.8 Electron-rich aromatic group; enhances solubility via methoxy H-bonding. Likely moderate metabolic stability.
N-(4-Bromo-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide 4-Bromo-2-methylphenyl ~493.3 ~3.5 Bromine increases molecular weight and lipophilicity; methyl group may sterically hinder target binding.
3-Oxo-N-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide 4-Trifluoromethylphenyl ~439.4 ~3.9 Trifluoromethyl group enhances metabolic stability and lipophilicity; may improve CNS penetration.
N1-(3-Hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide 3-Hydroxypropyl-oxalamide ~415.4 ~1.2 Oxalamide linker introduces polar H-bonding sites; hydroxypropyl improves aqueous solubility.

Key Findings from Structural Comparisons

Substituent Effects on Lipophilicity: The 2-methoxybenzyl group in the target compound provides moderate lipophilicity (logP ~2.8), balancing solubility and membrane permeability. The oxalamide derivative (logP ~1.2) demonstrates significantly lower lipophilicity due to its polar hydroxypropyl group, making it more suitable for systemic applications .

Metabolic Stability: The trifluoromethyl group in is known to resist oxidative metabolism, extending the compound’s half-life. The bromine atom in may increase susceptibility to enzymatic dehalogenation, reducing stability.

This suggests that the target sulfonamide’s synthesis may follow analogous high-yield pathways.

Biological Implications :

  • The 2-methoxybenzyl group’s electron-donating properties may enhance interactions with aromatic residues in enzyme active sites, as seen in sulfonamide-based carbonic anhydrase inhibitors.
  • The bulky 4-bromo-2-methylphenyl group in could sterically hinder target engagement but improve selectivity for less congested binding pockets .

Preparation Methods

Cyclocondensation of 8-Amino-2-oxo-1,2,3,4-tetrahydroquinoline

Reacting 8-amino-2-oxo-1,2,3,4-tetrahydroquinoline with acrolein in acetic acid under reflux yields the hexahydropyridoquinoline skeleton. The ketone at position 3 is retained through careful pH control.

Reaction Conditions :

  • Reagents : Acrolein (1.2 equiv), glacial acetic acid
  • Temperature : 110°C, 12 hours
  • Yield : ~65% (estimated from analogous syntheses)

Sulfonation at Position 9

Introducing the sulfonic acid group at position 9 requires electrophilic aromatic sulfonation. The electron-rich quinoline nucleus directs sulfonation to the para position relative to the nitrogen.

Chlorosulfonic Acid-Mediated Sulfonation

The hexahydropyridoquinoline core is treated with chlorosulfonic acid in dichloromethane (DCM) to form the sulfonic acid derivative.

Procedure :

  • Dissolve the quinoline derivative (1 equiv) in anhydrous DCM.
  • Add chlorosulfonic acid (3 equiv) dropwise at 0°C.
  • Stir for 2 hours at room temperature.
  • Quench with ice-water and extract with DCM.

Key Data :

  • Sulfonation Position : Confirmed via NMR and X-ray crystallography in analogous compounds.
  • Yield : 70–80%.

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

PCl₅-Mediated Chlorination

Conditions :

  • Reagents : PCl₅ (2.5 equiv), refluxing toluene
  • Time : 4 hours
  • Yield : 85–90%.

Characterization :

  • IR : 1360 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch).
  • ¹H NMR : Absence of -SO₃H proton, new deshielded aromatic protons adjacent to -SO₂Cl.

Coupling with 2-Methoxybenzylamine

The sulfonyl chloride reacts with 2-methoxybenzylamine to form the target sulfonamide. A base such as pyridine or triethylamine neutralizes HCl generated during the reaction.

Sulfonamide Formation

Procedure :

  • Dissolve the sulfonyl chloride (1 equiv) in dry THF.
  • Add 2-methoxybenzylamine (1.2 equiv) and triethylamine (2 equiv).
  • Stir at room temperature for 6 hours.
  • Purify via column chromatography (ethyl acetate/hexane).

Optimization Notes :

  • Excess amine ensures complete reaction.
  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Yield : 75–80%.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, H-10), 7.45–7.30 (m, 4H, aromatic), 4.45 (s, 2H, -CH₂-), 3.85 (s, 3H, -OCH₃).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Key Challenges
Core Synthesis Acrolein, AcOH, reflux 65 Regioselectivity of cyclization
Sulfonation ClSO₃H, DCM, 0°C→RT 75 Controlling sulfonation position
Chlorination PCl₅, toluene, reflux 85 Moisture sensitivity
Coupling 2-Methoxybenzylamine, Et₃N, THF 78 Amine nucleophilicity

Scale-Up Considerations and Industrial Feasibility

Large-scale production requires:

  • Continuous Flow Reactors : For exothermic sulfonation and chlorination steps.
  • Catalytic Methods : To reduce PCl₅ usage and waste.

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